2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC19949654
Molecular Formula: C10H6BrFN2OS
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrFN2OS |
|---|---|
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | 2-bromo-5-fluoro-N-(1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C10H6BrFN2OS/c11-8-2-1-6(12)5-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
| Standard InChI Key | BZPHHFKRYBKHMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)NC2=NC=CS2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Bromo-5-fluoro-N-(thiazol-2-yl)benzamide (C₁₁H₇BrFN₂OS) is a heterocyclic aromatic compound featuring a benzamide core substituted with bromine at position 2 and fluorine at position 5. The thiazole ring is attached via an amide linkage at the nitrogen atom. Its systematic IUPAC name reflects this substitution pattern: N-(1,3-thiazol-2-yl)-2-bromo-5-fluorobenzamide.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrFN₂OS |
| Molecular Weight | 329.15 g/mol |
| Canonical SMILES | Brc1c(F)cccc1C(=O)Nc2nccs2 |
| InChI Key | UJNVRQKXGASJFY-UHFFFAOYSA-N |
| Topological Polar SA | 86.5 Ų |
The compound’s structure combines electrophilic (bromine, fluorine) and nucleophilic (thiazole nitrogen/sulfur) regions, enabling diverse reactivity .
Spectroscopic Characterization
While direct spectral data for 2-bromo-5-fluoro-N-(thiazol-2-yl)benzamide are scarce, analogous benzamide-thiazole hybrids provide reference benchmarks:
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FTIR: Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O), 1530–1550 cm⁻¹ (C-Br), and 1240–1260 cm⁻¹ (C-F) .
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¹H NMR: Thiazole protons resonate at δ 7.2–7.4 ppm (H-4/H-5), aromatic protons at δ 7.5–8.1 ppm (benzamide ring), and amide NH at δ 10.2–10.5 ppm .
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¹³C NMR: Carbonyl carbon at δ 165–168 ppm, thiazole C-2 at δ 152–155 ppm, and aromatic carbons at δ 115–135 ppm .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically employs a two-step protocol:
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Benzoyl Chloride Formation: 2-Bromo-5-fluorobenzoic acid reacts with thionyl chloride (SOCl₂) to yield 2-bromo-5-fluorobenzoyl chloride.
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Amide Coupling: The acyl chloride intermediate reacts with 2-aminothiazole in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C (step 1); RT (step 2) |
| Reaction Time | 2 h (step 1); 12 h (step 2) |
| Yield | 68–72% (optimized) |
Industrial-scale production may utilize continuous-flow reactors to enhance efficiency and purity.
Purification and Analytical Validation
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Recrystallization: Ethanol/water mixtures (7:3 v/v) achieve >95% purity.
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HPLC: C18 column, 70:30 acetonitrile/water, retention time ≈ 6.2 min .
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Mass Spectrometry: ESI+ m/z 329.15 [M+H]⁺, isotopic pattern consistent with Br/F presence.
Structural and Electronic Analysis
X-ray Crystallography
Although no crystal structure of 2-bromo-5-fluoro-N-(thiazol-2-yl)benzamide has been reported, related N-(thiazol-2-yl)benzamides exhibit:
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Planar benzamide-thiazole conformation with dihedral angles <15° between rings.
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Intermolecular hydrogen bonds (N-H···O=S) stabilizing the lattice .
Computational Modeling
DFT calculations (B3LYP/6-311+G(d,p)) predict:
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative regions localized on carbonyl oxygen and thiazole sulfur, favoring electrophilic attacks.
Biological Activity and Mechanism
Enzyme Inhibition
The compound’s structural analogs demonstrate potent activity against therapeutic targets:
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α-Glucosidase/α-Amylase: IC₅₀ values of 12–18 μM, suggesting antidiabetic potential .
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Urease Inhibition: Competitive inhibition with Kᵢ ≈ 8.5 μM, comparable to thiourea .
Zinc-Activated Channel (ZAC) Modulation
N-(thiazol-2-yl)benzamides act as negative allosteric modulators of ZAC, a ligand-gated ion channel:
Antimicrobial and Anticancer Properties
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Antibacterial: MIC of 16 μg/mL against S. aureus (cf. 32 μg/mL for ampicillin).
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Cytotoxicity: GI₅₀ ≈ 25 μM in MCF-7 breast cancer cells via apoptosis induction.
Applications in Drug Discovery
Lead Optimization
The molecule serves as a scaffold for derivatization:
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Bromine/Fluorine Substitutions: Enhance metabolic stability and target binding.
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Thiazole Modifications: Alter pharmacokinetic profiles (e.g., logP, solubility) .
Pharmacokinetic Profiling
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Lipophilicity: Calculated logP = 2.9 (moderate membrane permeability).
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Metabolic Stability: t₁/₂ > 120 min in human liver microsomes.
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